3-((Furan-2-ylmethyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine
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Overview
Description
3-((Furan-2-ylmethyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine is a synthetic organic compound characterized by the presence of both furan and tetrahydronaphthalene moieties linked to an azetidine ring through sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Furan-2-ylmethyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine typically involves the following steps:
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Formation of Furan-2-ylmethyl Sulfonyl Chloride
Reagents: Furan-2-ylmethanol, thionyl chloride.
Conditions: Reflux in an inert atmosphere.
Reaction: Furan-2-ylmethanol is reacted with thionyl chloride to form furan-2-ylmethyl sulfonyl chloride.
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Formation of 5,6,7,8-Tetrahydronaphthalen-2-yl Sulfonyl Chloride
Reagents: 5,6,7,8-Tetrahydronaphthalen-2-ol, thionyl chloride.
Reaction: 5,6,7,8-Tetrahydronaphthalen-2-ol is reacted with thionyl chloride to form 5,6,7,8-tetrahydronaphthalen-2-yl sulfonyl chloride.
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Coupling with Azetidine
Reagents: Azetidine, base (e.g., triethylamine).
Conditions: Room temperature, inert atmosphere.
Reaction: The sulfonyl chlorides are reacted with azetidine in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2-carboxylic acid derivatives.
Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Sulfide derivatives of the original compound.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Materials Science:
Biology and Medicine
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in targeting specific enzymes or receptors.
Biological Probes: Used in the study of biological pathways and mechanisms due to its ability to interact with specific biomolecules.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Polymer Industry: Potential use in the production of specialty polymers with desired mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 3-((Furan-2-ylmethyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, while the furan and tetrahydronaphthalene moieties provide additional binding affinity and specificity. This compound may inhibit or activate biological pathways depending on its target.
Comparison with Similar Compounds
Similar Compounds
3-((Furan-2-ylmethyl)sulfonyl)-1-((naphthalen-2-yl)sulfonyl)azetidine: Similar structure but with a naphthalene ring instead of a tetrahydronaphthalene ring.
3-((Thiophen-2-ylmethyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The unique combination of furan and tetrahydronaphthalene moieties linked to an azetidine ring through sulfonyl groups provides distinct chemical and biological properties. This structural arrangement can result in unique reactivity and binding characteristics, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(furan-2-ylmethylsulfonyl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S2/c20-25(21,13-16-6-3-9-24-16)18-11-19(12-18)26(22,23)17-8-7-14-4-1-2-5-15(14)10-17/h3,6-10,18H,1-2,4-5,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEYLDALYOQSGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC(C3)S(=O)(=O)CC4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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